6-Methoxy-2-methylpyridin-3-amine dihydrochloride
Description
6-Methoxy-2-methylpyridin-3-amine dihydrochloride is a pyridine derivative characterized by a methoxy group at the 6-position, a methyl group at the 2-position, and an amine at the 3-position, with two hydrochloric acid molecules forming the dihydrochloride salt. This compound is cataloged under Ref: 10-F319516 and is available in varying quantities for research purposes . Its structural features make it a versatile intermediate in pharmaceutical synthesis, particularly for modifying solubility and bioavailability via salt formation.
Properties
IUPAC Name |
6-methoxy-2-methylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5-6(8)3-4-7(9-5)10-2;;/h3-4H,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEPVXFLRSIPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Directed Substitution
Reductive Amination and Salt Formation
Metallic Reduction of Nitro Groups
Reduction of nitro to amine functionalities is achieved using stannous chloride dihydrate in concentrated hydrochloric acid. For example, 2-amino-6-methoxy-3-nitropyridine undergoes reduction at 35°–40°C, yielding 2,3-diamino-6-methoxypyridine dihydrochloride with 86.4% efficiency. Adapting this for 6-Methoxy-2-methylpyridin-3-amine would require ensuring the methyl group’s stability under acidic, high-temperature conditions.
Dihydrochloride Salt Precipitation
Neutralization of the dihydrochloride intermediate with aqueous ammonia (pH 7.5) precipitates the free base, which is isolated via filtration. For the target compound, similar treatment with HCl would protonate the amine, forming the dihydrochloride salt.
Synthetic Route Proposal
A plausible route for 6-Methoxy-2-methylpyridin-3-amine dihydrochloride involves:
-
Nitration of 2-Methyl-6-chloropyridine : Introduce a nitro group at C3 using mixed acids.
-
Methoxylation : Replace C6 chloro with methoxy using sodium methoxide.
-
Reductive Amination : Reduce C3 nitro to amine with stannous chloride/HCl.
-
Salt Formation : Treat with HCl to form the dihydrochloride.
Table 1: Comparative Reaction Conditions from Analogous Syntheses
Challenges and Optimization Considerations
Regioselectivity in Nitration
The methyl group at C2 may direct nitration to C4 or C6 instead of C3. To mitigate this, protective groups or electronic modifiers could be employed. For instance, introducing a temporary electron-withdrawing group at C6 could favor nitration at C3.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylpyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis :
- It serves as a versatile reagent in organic synthesis, facilitating the preparation of various pyridine derivatives.
- Applications : Used in the synthesis of pharmaceuticals and agrochemicals.
Biology
-
Fluorescent Probe :
- 6-Methoxy-2-methylpyridin-3-amine dihydrochloride is utilized as a fluorescent probe to measure enzyme activity, particularly human carboxylesterases. This application is crucial for understanding enzyme kinetics and mechanisms in biochemical research.
-
Antimicrobial Activity :
- Studies have demonstrated its effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.
-
Cancer Research :
- The compound has shown antiproliferative effects, making it a candidate for developing selective therapies for breast cancer treatment. Research indicates that it may inhibit cancer cell growth through specific molecular interactions.
-
Antioxidant Properties :
- In vitro studies have revealed that it significantly reduces oxidative stress markers, suggesting its utility in preventing oxidative damage within biological systems.
Industry
- Cosmetic Applications :
Case Studies
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. As a fluorescent probe, it is hydrolyzed to 6-methoxy-2,3,4,5-tetrahydropyridine, which then reacts with aminopyridine . This reaction allows researchers to measure the activity of carboxylesterases, providing insights into enzyme function and regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 6-Methoxy-2-methylpyridin-3-amine dihydrochloride with key analogues, highlighting substituent variations, molecular weights, and applications:
*Calculated based on molecular formula C₇H₁₁Cl₂N₂O.
Key Observations:
- Substituent Position and Bioactivity : The position of methoxy (6- vs. 5-) and methyl (2- vs. 4-) groups significantly alters electronic and steric properties. For example, 5-Methoxy-4-methylpyridin-3-amine·HCl may exhibit different binding affinities compared to the target compound due to altered ring electron distribution.
- Salt Forms: Dihydrochloride salts (e.g., target compound and Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride ) generally exhibit higher aqueous solubility than mono-hydrochlorides, critical for parenteral formulations .
Biological Activity
6-Methoxy-2-methylpyridin-3-amine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activity. This article aims to provide a comprehensive overview of its biological properties, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 139.16 g/mol. The presence of a methoxy group and two amine functionalities enhances its reactivity and solubility, making it a versatile compound in organic synthesis and pharmaceutical applications.
Antimicrobial Activity
Research indicates that derivatives of methoxypyridines, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. Research indicates that it may interact with biological targets involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
Cytotoxicity
Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. It has demonstrated selective cytotoxicity, particularly in leukemia and prostate cancer cells. This selectivity may be attributed to its ability to induce apoptosis in malignant cells while sparing normal cells .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, highlighting the compound's potential as an alternative antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. The IC50 values indicated potent activity against leukemia (IC50 = 5 µM) and prostate cancer (IC50 = 10 µM) cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Leukemia | 5 |
| Prostate Cancer | 10 |
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes implicated in neurotransmission and inflammation. Molecular docking studies suggest that it binds effectively to targets such as the serotonin receptor and cyclooxygenase enzymes, which are crucial in modulating pain and inflammatory responses .
Toxicological Profile
The toxicological evaluation of the compound reveals some concerns regarding acute toxicity. Studies indicate that it can cause skin irritation and is harmful if ingested. The acute oral toxicity studies conducted on rodents showed varying degrees of toxicity at high doses, necessitating caution in handling and application .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 6-methoxy-2-methylpyridin-3-amine dihydrochloride?
- Methodological Answer : A two-step approach is often employed:
Amination : React 6-methoxy-2-methylpyridine with an aminating agent (e.g., NH₃ under catalytic hydrogenation).
Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., dioxane or ethanol). For dihydrochloride formation, stoichiometric excess of HCl is required. Post-reaction, concentrate under reduced pressure and recrystallize for purity .
- Key Considerations : Monitor pH during salt formation to ensure complete protonation.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Dissolve in DMSO-d₆ or CDCl₃ to observe characteristic peaks (e.g., methoxy protons at ~3.3–3.9 ppm, aromatic protons at ~6.5–8.5 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for the free base).
- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry.
Q. How should the compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture, as dihydrochloride salts are often hygroscopic. Stability assessments should include periodic HPLC checks for degradation .
Advanced Research Questions
Q. How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved?
- Methodological Answer :
- Solvent Effects : Test in alternative solvents (e.g., CD₃OD vs. DMSO-d₆) to rule out solvent-induced shifts.
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., de-methylated or oxidized derivatives) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals and compare with similar pyridine derivatives (e.g., 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine structures) .
Q. What strategies are effective for purity assessment in pharmacological studies?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (e.g., residual solvents, unreacted starting materials). Adjust detection to UV 254 nm for aromatic moieties .
- Elemental Analysis : Ensure Cl⁻ content matches theoretical values (e.g., 2 equivalents for dihydrochloride).
Q. How to design accelerated stability studies under varying conditions?
- Methodological Answer :
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- pH Stability : Test solubility and stability in buffers (pH 1–10) to simulate physiological conditions.
- Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products .
Q. What computational methods predict reactivity or binding interactions?
- Methodological Answer :
- DFT Calculations : Model electrophilic attack sites on the pyridine ring using Gaussian or similar software. Optimize geometry at the B3LYP/6-31G(d) level.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina, referencing structural analogs in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
